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Compound of Interest

Compound Name: Tetrakis(dimethylamino)zirconium

Cat. No.: B103496 Get Quote

Audience: Researchers, scientists, and professionals in materials science and semiconductor

device fabrication.

Introduction:

Ferroelectric hafnium-zirconium oxide (HfO₂-ZrO₂) thin films have emerged as a promising

material for next-generation non-volatile memory and logic devices due to their compatibility

with CMOS fabrication processes and scalability.[1] Tetrakis(dimethylamino)zirconium
(TDMAZ) is a key precursor for the atomic layer deposition (ALD) of the ZrO₂ component in

these films, offering good thermal stability and reactivity.[2] These application notes provide a

detailed overview and experimental protocols for the fabrication of ferroelectric HfO₂-ZrO₂ films

using TDMAZ.

I. Key Precursors and Their Properties
The fabrication of Hf₁₋ₓZrₓO₂ (HZO) films via ALD typically involves the use of metal-organic

precursors. For the zirconium component, TDMAZ is a widely used precursor. The hafnium

component is typically introduced using a corresponding hafnium precursor, such as

tetrakis(dimethylamino)hafnium (TDMAH).

Table 1: Physical Properties of TDMA-based Precursors
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Precursor Chemical Formula
Molar Mass ( g/mol
)

State

TDMAZ Zr[N(CH₃)₂]₄ 267.6 Solid

TDMAH Hf[N(CH₃)₂]₄ 354.8 Solid

Note: Data compiled from various chemical supplier safety data sheets.

Using TDMA-based precursors for depositing Hf₀.₅Zr₀.₅O₂ films has been shown to result in

lower carbon impurity concentrations and slightly larger grain sizes compared to other

precursors like tetrakis(ethylmethylamino) (TEMA) based precursors.[1][3] These

characteristics are beneficial for growing a more dominant ferroelectric phase and mitigating

the wake-up effect.[1][3]

II. Experimental Protocols
The following protocols outline the key steps for fabricating ferroelectric HZO thin films using

ALD with TDMAZ and TDMAH.

A. Substrate Preparation

Start with a suitable substrate, such as a silicon wafer with a thermally grown SiO₂ layer and

a sputtered TiN bottom electrode. A common stack is TiN/Ti/SiO₂/Si.[1]

The TiN layer serves as the bottom electrode and a barrier layer. A typical thickness for the

TiN film is 50 nm, with a 5 nm Ti adhesion layer.[1]

Prior to deposition, it is crucial to ensure the substrate surface is clean. This can be achieved

through standard cleaning procedures, followed by a pre-heating step in the ALD chamber to

remove any physisorbed moisture.

B. Atomic Layer Deposition of Hf₀.₅Zr₀.₅O₂

The ALD process for HZO involves alternating pulses of the hafnium and zirconium precursors

with an oxidant, typically ozone (O₃) or water (H₂O).

Protocol for Thermal ALD of Hf₀.₅Zr₀.₅O₂:
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Deposition Temperature: 250-260 °C.[1][4]

Precursors:

Hafnium source: Tetrakis(dimethylamino)hafnium (TDMAH)

Zirconium source: Tetrakis(dimethylamino)zirconium (TDMAZ)

Oxidant: Ozone (O₃) or deionized water (H₂O)

ALD Cycle Ratio: A 1:1 cycle ratio of Hf and Zr precursors is commonly used to achieve a

Hf₀.₅Zr₀.₅O₂ composition, which has been reported to exhibit large remnant polarization.[1]

Typical ALD Supercycle for Hf₀.₅Zr₀.₅O₂:

TDMAH pulse (e.g., 2 seconds)

Argon (Ar) purge (e.g., 20 seconds)

O₃ pulse (e.g., 3 seconds)

Ar purge (e.g., 10 seconds)

TDMAZ pulse (e.g., 2 seconds)

Ar purge (e.g., 20 seconds)

O₃ pulse (e.g., 3 seconds)

Ar purge (e.g., 10 seconds)

Growth Rate: The growth rate for HZO films using TDMA-based precursors is typically

around 0.13 nm per supercycle.[1] For a target thickness of 10 nm, approximately 77

supercycles would be required.

C. Top Electrode Deposition

Following the HZO film deposition, a top electrode is deposited. Tungsten (W) or Titanium

Nitride (TiN) are common choices.
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DC sputtering is a suitable method for depositing a 30 nm thick W top electrode.[4]

Mesa structures can then be formed using wet etching to define the capacitor devices.[4]

D. Annealing for Ferroelectric Phase Formation

As-deposited HZO films are typically amorphous and require a post-deposition annealing

(PDA) or post-metallization annealing (PMA) step to crystallize into the ferroelectric

orthorhombic phase.

Annealing Atmosphere: Nitrogen (N₂) atmosphere is commonly used.[4][5]

Annealing Temperature and Duration:

A rapid thermal annealing (RTA) at 500 °C for 1 minute in N₂ can be effective.[4]

Annealing at 600 °C for 30 minutes has also been shown to promote the formation of the

orthorhombic phase.[5]

For ZrO₂-HfO₂ superlattices, a PMA temperature of 600 °C can lead to improved

polarization stability.[6][7]

III. Quantitative Data
The ferroelectric properties of HZO films are highly dependent on the fabrication parameters.

The following tables summarize key quantitative data from literature.

Table 2: Ferroelectric Properties of Hf₀.₅Zr₀.₅O₂ Films
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Precursors
Deposition
Temp. (°C)

Annealing
Conditions

2Pr
(µC/cm²)

Endurance
(Cycles)

Reference

TDMAH/TDM

AZ
260 Not specified ~40

>10⁹ (at 2.5

MV/cm)
[1][3]

Cocktail Hf/Zr

Precursor
250

500 °C, 1

min, N₂
~32 Not specified [4]

ZrO₂-HfO₂

Superlattice
Not specified 600 °C PMA ~30 >10¹¹ [6][7]

Table 3: ALD Growth Parameters and Film Properties

Precursors Oxidant
Deposition
Temp. (°C)

Growth
Rate
(nm/cycle)

Film
Density
(g/cm³)

Reference

TDMAH/TDM

AZ
O₃ 260 0.13 Not specified [1]

TDMAZ H₂O 200
~0.22 (on

SBA-15)
0.20-0.76 [8]

Hf(dmap)₄/Zr(

dmap)₄

Cocktail

O₃ 360 0.046 7.45 [9]

TDMAZ O₃ 200-250 0.125 Not specified [10]

IV. Visualizations
A. Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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